2,6-dichloro-N-methylbenzamide
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Overview
Description
2,6-Dichloro-N-methylbenzamide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of benzamide, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-methylbenzamide typically involves the chlorination of N-methylbenzamide. One common method is the direct chlorination of N-methylbenzamide using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same chlorination reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2,6-dichloro-N-methylbenzylamine.
Oxidation Reactions: Oxidation can lead to the formation of 2,6-dichlorobenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamides.
Reduction Reactions: The major product is 2,6-dichloro-N-methylbenzylamine.
Oxidation Reactions: The major product is 2,6-dichlorobenzoic acid.
Scientific Research Applications
2,6-Dichloro-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins.
Comparison with Similar Compounds
2,4-Dichloro-N-methylbenzamide: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichlorobenzamide: Lacks the methyl group on the nitrogen atom.
N-Methylbenzamide: Lacks the chlorine substitutions.
Uniqueness: 2,6-Dichloro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,6-dichloro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMLOCUOOZTXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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